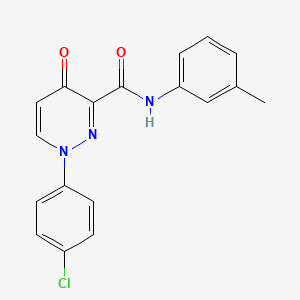

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15275445

Molecular Formula: C18H14ClN3O2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14ClN3O2 |

|---|---|

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C18H14ClN3O2/c1-12-3-2-4-14(11-12)20-18(24)17-16(23)9-10-22(21-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,24) |

| Standard InChI Key | GYMOAAHXIHGCJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |

Introduction

Synthesis Methods

The synthesis of pyridazine derivatives typically involves condensation reactions or cyclization processes. For this compound, a possible synthesis route could involve the reaction of a suitable pyridazine precursor with 4-chlorobenzoyl chloride and 3-methylaniline in the presence of a base to form the carboxamide linkage.

Synthesis Steps:

-

Preparation of Pyridazine Precursor: This involves creating a pyridazine ring through a condensation reaction between appropriate starting materials.

-

Acid Chloride Formation: Synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid.

-

Carboxamide Formation: Reaction of the pyridazine precursor with 4-chlorobenzoyl chloride and 3-methylaniline to form the final compound.

Potential Applications

Pyridazine derivatives have shown various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its ability to interact with biological targets, which could be influenced by its substituents.

| Potential Application | Description |

|---|---|

| Antimicrobial Activity | May exhibit activity against certain bacteria or fungi due to its structural features. |

| Anti-Inflammatory Activity | Could potentially inhibit inflammatory pathways, though specific studies are needed. |

| Anticancer Activity | May interact with cancer-related targets, though detailed research is required. |

Future Research Directions:

-

Synthesis Optimization: Developing efficient and cost-effective synthesis methods.

-

Biological Activity Screening: Evaluating its antimicrobial, anti-inflammatory, and anticancer properties.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume